![molecular formula C11H18ClN B2967633 (4-Butan-2-ylphenyl)methanamine;hydrochloride CAS No. 59528-31-3](/img/structure/B2967633.png)
(4-Butan-2-ylphenyl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Butan-2-ylphenyl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 59528-31-3 . It has a molecular weight of 199.72 . It is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (4-(sec-butyl)phenyl)methanamine hydrochloride . The InChI code for this compound is 1S/C11H17N.ClH/c1-3-9(2)11-6-4-10(8-12)5-7-11;/h4-7,9H,3,8,12H2,1-2H3;1H . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 199.72 .Scientific Research Applications
Improved Industrial Synthesis of Antidepressant Sertraline
Sertraline hydrochloride, an effective antidepressant, has been synthesized through a novel industrial process. This approach utilizes N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate. The process is advantageous due to its simplicity, good yield, and environmental and safety considerations. The reduction step is stereoselective, ensuring the purity required for pharmaceutical ingredients (Vukics et al., 2002).
Toward Nitroxide-Mediated Photopolymerization
A novel compound designed for nitroxide-mediated photopolymerization (NMP2) has been introduced. This compound, featuring a chromophore group linked to the aminoxyl function, decomposes under UV irradiation to generate radicals, showcasing significant changes in photophysical or photochemical properties. The efficiency of this compound as a conventional photoinitiator is notable, indicating its potential in NMP2 applications (Guillaneuf et al., 2010).
Aryl Cations from Aromatic Halides
The study explores the photochemistry of aromatic halides, leading to the formation of aryl cations, which can add to pi nucleophiles to yield arylated products. This process provides a convenient access to aryl cations and demonstrates the heterolytic path in various solvents. The findings open pathways for the synthesis of complex organic structures through cationic mechanisms (Protti et al., 2004).
Novel Aryloxyethyl Derivatives as Antidepressants
Research into "biased agonists" of serotonin 5-HT1A receptors has led to the discovery of novel aryloxyethyl derivatives displaying promising antidepressant-like activity. These compounds, identified through signal transduction assays, exhibit high receptor affinity, selectivity, and favorable druglike properties. The lead structure demonstrated robust antidepressant-like efficacy in preliminary studies, highlighting its potential as a new class of antidepressants (Sniecikowska et al., 2019).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Mechanism of Action
Target of Action
It is structurally similar to methenamine, a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Methenamine, a structurally similar compound, works by being hydrolyzed to formaldehyde in acidic urine . Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
Methenamine, a structurally similar compound, is known to exert its antibacterial effect through the release of formaldehyde, which has a nonspecific bactericidal action .
Pharmacokinetics
Methenamine, a structurally similar compound, is readily absorbed from the gastrointestinal tract . About 10–30% of an oral dose of methenamine is hydrolyzed by gastric acidity to formaldehyde and ammonia .
properties
IUPAC Name |
(4-butan-2-ylphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-9(2)11-6-4-10(8-12)5-7-11;/h4-7,9H,3,8,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUBPXVFHOFHBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.